molecular formula C21H23NO3 B3315935 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione CAS No. 951899-20-0

1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Cat. No. B3315935
CAS RN: 951899-20-0
M. Wt: 337.4 g/mol
InChI Key: JNBUEVOOOKJBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione, commonly known as BBI, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBI is a yellow crystalline powder with a molecular formula of C21H23NO3 and a molecular weight of 337.41 g/mol.

Mechanism of Action

BBI has been shown to exhibit its biological activity through the inhibition of various enzymes and proteins. BBI has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. BBI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BBI has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BBI has anticancer and antiviral properties. BBI has been shown to induce apoptosis in cancer cells and inhibit the replication of human immunodeficiency virus (HIV). BBI has also been shown to exhibit hypoglycemic effects in animal models, which may be attributed to its inhibition of PTP1B.

Advantages and Limitations for Lab Experiments

BBI has several advantages for lab experiments. BBI is readily available and can be synthesized in large quantities. BBI is also stable under normal laboratory conditions. However, BBI has some limitations for lab experiments. BBI is insoluble in water, which limits its use in aqueous-based experiments. BBI also has limited solubility in organic solvents, which may limit its use in some organic-based experiments.

Future Directions

There are several future directions for the study of BBI. One potential direction is the investigation of BBI as a potential therapeutic agent for the treatment of cancer and viral infections. Another potential direction is the investigation of BBI as a potential photosensitizer in DSSCs. Additionally, the investigation of BBI as a potential hole-transporting material in OLEDs could also be explored. Further studies could also be conducted to investigate the mechanism of action of BBI and its potential interactions with other enzymes and proteins.

Scientific Research Applications

BBI has been extensively studied for its potential use in various scientific fields. In the field of organic electronics, BBI has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). BBI has also been investigated for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs). In the field of medicinal chemistry, BBI has been studied for its anticancer and antiviral properties.

properties

IUPAC Name

1-[(2-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-5-10-25-18-9-7-6-8-16(18)13-22-19-15(3)11-14(2)12-17(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUEVOOOKJBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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